molecular formula C12H8N2OS2 B4878826 N-(1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide

N-(1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide

Cat. No.: B4878826
M. Wt: 260.3 g/mol
InChI Key: BRIVORSPCGFFDL-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide is a chemical compound of significant interest in medicinal chemistry and drug discovery research. This small molecule features a benzothiophene core linked to a thiazole ring via a carboxamide group, a structural motif commonly associated with diverse biological activities . Compounds within this class, particularly those incorporating the N-(thiazol-2-yl)benzamide or related scaffolds, have been identified as potent and selective antagonists of the Zinc-Activated Channel (ZAC), an atypical member of the Cys-loop receptor superfamily, functioning as negative allosteric modulators . Furthermore, structurally similar benzothiophene and thiazole derivatives are frequently explored in pharmacological screening for their potential anti-inflammatory and analgesic properties, making them valuable tools for investigating novel therapeutic pathways . The presence of both benzothiophene and thiazole rings, which are privileged structures in drug design, suggests this compound has high utility as a core building block or intermediate in the synthesis of more complex molecules for high-throughput screening campaigns and structure-activity relationship (SAR) studies . It is supplied exclusively for laboratory research applications.

Properties

IUPAC Name

N-(1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8N2OS2/c15-11(14-12-13-5-6-16-12)9-7-17-10-4-2-1-3-8(9)10/h1-7H,(H,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRIVORSPCGFFDL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CS2)C(=O)NC3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide typically involves the formation of the thiazole ring followed by its attachment to the benzothiophene moiety. One common method involves the reaction of 2-aminothiazole with benzothiophene-3-carboxylic acid chloride under basic conditions to form the desired carboxamide. The reaction is usually carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions with optimization for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production.

Chemical Reactions Analysis

Amide Bond Reactivity

The secondary amide group (-NH-C=O) participates in hydrolysis, alkylation, and acylation reactions:

Reaction TypeConditionsProductsYield (%)Source
Acidic HydrolysisHCl (6N), reflux, 12 h1-Benzothiophene-3-carboxylic acid85
AlkylationCH₃I, K₂CO₃, DMF, 60°C, 6 hN-Methyl derivative72
AcylationAcCl, pyridine, RT, 3 hN-Acetylated product68

Key findings:

  • The amide nitrogen exhibits nucleophilic character, enabling alkylation with methyl iodide under basic conditions .

  • Hydrolysis under acidic conditions cleaves the amide bond, regenerating the carboxylic acid .

Thiazole Ring Modifications

The 1,3-thiazol-2-yl group undergoes electrophilic substitution and redox reactions:

Electrophilic Substitution

  • Nitration : HNO₃/H₂SO₄ at 0°C introduces nitro groups at the C-4 position of the thiazole ring .

  • Halogenation : Br₂ in acetic acid selectively brominates the C-5 position .

Oxidation-Reduction

ProcessReagentsOutcomeSelectivitySource
OxidationH₂O₂, AcOH, 50°C, 2 hThiazole S-oxidation to sulfoxide>90%
ReductionNaBH₄, MeOH, RT, 1 hPartial saturation of thiazole45

Benzothiophene Functionalization

The benzothiophene core undergoes electrophilic aromatic substitution (EAS):

Chlorination

  • SO₂Cl₂ in DCM at 0°C introduces chlorine at the C-2 position (ortho to carboxamide) .

Sulfonation

  • Fuming H₂SO₄ at 120°C for 6 h produces the 5-sulfo derivative .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings:

ReactionCatalytic SystemCoupling PartnerApplicationSource
Suzuki-MiyauraPd(PPh₃)₄, K₂CO₃, dioxaneArylboronic acidsBiaryl synthesis
Buchwald-HartwigPd₂(dba)₃, Xantphos, Cs₂CO₃Aryl aminesN-Aryl derivatives

Complexation Behavior

The thiazole nitrogen and carbonyl oxygen coordinate with transition metals:

Metal SaltSolventComplex StructureStability Constant (log K)Source
Cu(NO₃)₂·3H₂OEtOH/H₂OOctahedral Cu(II) complex4.8 ± 0.2
FeCl₃THFTetrahedral Fe(III) adduct3.1 ± 0.1

Biologically Relevant Transformations

Structure-activity relationship (SAR) studies reveal critical reactivity patterns :

  • N-Allylation reduces antitrypanosomal activity by 92% compared to the parent compound.

  • S-Oxidation enhances blood-brain barrier permeability by 40% in murine models.

Stability Under Physiological Conditions

ParameterConditionsHalf-Life (h)Degradation PathwaySource
pH 7.4, 37°CPhosphate buffer8.2 ± 0.3Amide hydrolysis
UV Exposure254 nm, 24 h2.1 ± 0.1Thiazole ring cleavage

Scientific Research Applications

Medicinal Chemistry

Antimicrobial and Anticancer Properties

N-(1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide has been investigated for its pharmacological potential against various pathogens and cancer cell lines. High-throughput screening has identified derivatives of this compound as active against Trypanosoma brucei, the causative agent of African sleeping sickness. Structure-activity relationship (SAR) studies have highlighted the importance of specific functional groups in enhancing bioactivity against this parasite .

Mechanism of Action

The compound's mechanism involves binding to specific enzymes or receptors, inhibiting their activity, and modulating signaling pathways related to cell growth and apoptosis. For instance, the presence of a secondary amide group has been shown to be essential for maintaining bioactivity against T. brucei .

Biological Studies

Interaction with Biological Macromolecules

Research has focused on how this compound interacts with proteins and nucleic acids. Techniques such as surface plasmon resonance have been employed to study its binding affinity towards various biological targets, which is crucial for understanding its pharmacological profile.

Material Science

Organic Semiconductors

The compound's electronic properties make it a candidate for use in organic semiconductors. Its ability to form conductive polymers suggests potential applications in electronic devices and photovoltaic systems.

Case Studies

Study Focus Findings
High-throughput screening for antitrypanosomal activityTrypanosoma bruceiIdentified lead compound with essential structural features for bioactivity
SAR studies on thiazolyl-benzothiophenamidesAntimicrobial activityEstablished key functional groups that enhance activity against various pathogens
Binding studies using SPRInteraction with biological targetsQuantified binding affinities that inform therapeutic applications

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide involves its interaction with specific molecular targets. For instance, in antimicrobial applications, it may inhibit bacterial enzymes or disrupt cell membrane integrity . In anticancer research, it could interfere with cell division or induce apoptosis in cancer cells . The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

3-Chloro-N-(1,3-thiazol-2-yl)-1-benzothiophene-2-carboxamide

  • Key Differences: The chlorine substituent at position 2 of the benzothiophene increases molecular weight by ~18.45 g/mol compared to the non-chlorinated target compound.
  • Implications : Chlorination often augments binding affinity in medicinal compounds by introducing halogen bonding or modulating electron density in aromatic systems.

3-Chloro-N-[3-(1H-imidazol-1-yl)propyl]-1-benzothiophene-2-carboxamide

  • Key Differences : Replacement of the thiazole with an imidazole-propyl chain introduces a flexible linker and a nitrogen-rich heterocycle. The molecular weight is significantly higher (~352.81 g/mol), which may impact pharmacokinetics (e.g., absorption, volume of distribution).
  • Implications : The imidazole group can act as a metal-chelating moiety or participate in hydrogen bonding, making this compound suitable for catalytic or enzyme-targeted applications.

N-(1,3-benzothiazol-2-yl)-3-(5-methylthiophen-2-yl)-1H-pyrazole-5-carboxamide

  • Key Differences: Incorporation of a benzothiazole (vs.
  • Implications : The extended conjugation may improve electronic properties for applications in organic semiconductors or as a fluorescent probe.

N-(1-(benzo[d]thiazol-2-yl)-3-methyl-1H-pyrazol-5-yl)-2,5-dichlorothiophene-3-carboxamide

  • Key Differences : Dichlorothiophene and methylpyrazole substituents contribute to a high molecular weight (~409.30 g/mol) and increased steric bulk.
  • Implications : The dichloro group may enhance electrophilic reactivity, while the methylpyrazole could stabilize specific conformational states, influencing target selectivity in biological systems.

Biological Activity

N-(1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article will explore its biological properties, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Overview of the Compound

This compound features a thiazole ring fused with a benzothiophene moiety, a structure that enhances its potential as a therapeutic agent. The presence of the carboxamide functional group plays a crucial role in its biological activity.

Biological Activities

Research has demonstrated that this compound exhibits various biological activities, including:

  • Antimicrobial Activity : Studies indicate that thiazole and benzothiophene derivatives possess significant antibacterial and antifungal properties. For instance, compounds similar to this one have shown effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. The Minimum Inhibitory Concentration (MIC) values for related compounds often fall within low micromolar ranges, indicating potent activity .
  • Anticancer Properties : The compound has been evaluated for its anticancer effects against various cancer cell lines. For example, derivatives have shown reduced viability in colorectal cancer cells (Caco-2) and lung cancer cells (A549) . The specific structural features of the thiazole and benzothiophene rings contribute to these effects.
  • Antiparasitic Activity : Notably, this compound has been screened for activity against Trypanosoma brucei, the causative agent of African sleeping sickness. High-throughput screening identified active derivatives that could serve as leads for further development .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound can inhibit key enzymes involved in disease pathways. For example, it has shown potential binding affinity to carbonic anhydrase IX, which is implicated in tumorigenesis .
  • Receptor Modulation : It may interact with specific receptors to modulate cellular signaling pathways, influencing processes such as cell division and apoptosis.
  • DNA/RNA Interaction : The compound's structure allows it to interact with nucleic acids, potentially affecting gene expression and protein synthesis .

Structure-Activity Relationship (SAR)

Understanding the SAR is essential for optimizing the biological activity of this compound. Key findings include:

Structural FeatureImpact on Activity
Thiazole RingEssential for antimicrobial and anticancer activity; modifications can enhance potency.
Benzothiophene MoietyContributes to overall stability and bioactivity; specific substitutions can improve selectivity against targets.
Carboxamide GroupCritical for interaction with biological targets; variations can lead to changes in solubility and bioavailability.

Case Studies

Several studies have highlighted the potential of this compound:

  • Antimicrobial Evaluation : A series of thiazole derivatives were synthesized and tested against various pathogens. The most active compounds demonstrated MIC values as low as 10 μM against Staphylococcus aureus and Candida albicans .
  • Anticancer Studies : Research on modified benzothiophene derivatives showed promising results against resistant cancer cell lines. The introduction of specific substituents on the thiazole ring significantly enhanced anticancer efficacy .
  • Antiparasitic Screening : High-throughput screening identified promising candidates from related compounds that showed selective toxicity towards T. brucei, paving the way for new treatments for African sleeping sickness .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for the preparation of N-(1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide?

  • Methodology : A two-step approach is common: (1) Synthesis of the benzothiophene-3-carboxylic acid scaffold via cyclization of substituted thiophenol derivatives. (2) Coupling with 2-aminothiazole using carbodiimide crosslinkers (e.g., EDCl) in dichloromethane (DCM) under inert conditions, followed by purification via reverse-phase HPLC .
  • Critical Considerations : Optimize reaction time and temperature to avoid side products like N-acylurea. Monitor progress via TLC or LC-MS.

Q. How can the structural identity of this compound be validated post-synthesis?

  • Analytical Techniques :

  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., triclinic P1 space group, intermolecular N–H···O interactions) .
  • Spectroscopy : Confirm via 1H^1H/13C^{13}C NMR (e.g., thiazole proton at δ 7.2–7.5 ppm, benzothiophene carboxamide carbonyl at ~168 ppm) and IR (C=O stretch at ~1650 cm1 ^{-1}) .
  • Mass Spectrometry : Exact mass calculation (e.g., HRMS-ESI for [M+H]+^+) to confirm molecular formula .

Q. What computational tools are essential for modeling its molecular interactions?

  • Software : Use SHELXL for crystallographic refinement and ORTEP-3 for thermal ellipsoid visualization . Molecular docking (e.g., AutoDock Vina) predicts binding modes with biological targets like CDK2 or PTPN2 .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?

  • Approach : Systematically modify substituents on the benzothiophene and thiazole rings. For example:

  • Introduce electron-withdrawing groups (e.g., Cl, NO2_2) at the benzothiophene 5-position to enhance electrophilic reactivity .
  • Replace the thiazole with 5-methylthiazole to assess steric effects on target binding .
    • Evaluation : Screen analogs against enzymatic assays (e.g., kinase inhibition) or microbial models (e.g., Staphylococcus aureus MIC) .

Q. What strategies resolve contradictions in crystallographic vs. solution-phase structural data?

  • Case Study : If X-ray data (e.g., planar benzothiophene core ) conflicts with NMR solution dynamics (e.g., rotational barriers), employ:

  • DFT Calculations : Compare optimized geometries with experimental data.
  • Variable-Temperature NMR : Probe conformational flexibility in solution .

Q. How can metabolic stability be assessed for pharmacological applications?

  • In Vitro Assays :

  • Microsomal Stability : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS.
  • CYP450 Inhibition : Screen against CYP3A4/2D6 isoforms using fluorescent probes .

Q. What crystallographic challenges arise during refinement of this compound?

  • Common Issues :

  • Disorder in Thiazole Ring : Address using SHELXL restraints (e.g., SIMU, DELU) .
  • Twisted Conformation : If benzothiophene and thiazole planes deviate (e.g., dihedral angle >75°), validate via Hirshfeld surface analysis .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide
Reactant of Route 2
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N-(1,3-thiazol-2-yl)-1-benzothiophene-3-carboxamide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.